REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([NH:17][CH:18]1[C:49](=[O:50])[NH:48][CH:47]([CH:51]([OH:53])[CH3:52])[C:45](=[O:46])[N:44]2[CH:40]([CH2:41][CH:42]([OH:54])[CH2:43]2)[C:38](=[O:39])[NH:37][CH:36]([CH:55]([OH:65])[CH:56](O)[C:57]2[CH:62]=[CH:61][C:60]([OH:63])=[CH:59][CH:58]=2)[C:34](=[O:35])[NH:33][CH:32]([CH2:66][OH:67])[C:30](=[O:31])[N:29]2[CH:25]([CH:26]([OH:69])[CH:27]([CH3:68])[CH2:28]2)[C:23](=[O:24])[NH:22][CH:21]([OH:70])[CH:20]([OH:71])[CH2:19]1)=[O:16])[CH3:4]>C(O)C.[Ni]>[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([NH:17][CH:18]1[C:49](=[O:50])[NH:48][CH:47]([CH:51]([OH:53])[CH3:52])[C:45](=[O:46])[N:44]2[CH:40]([CH2:41][CH:42]([OH:54])[CH2:43]2)[C:38](=[O:39])[NH:37][CH:36]([CH:55]([OH:65])[CH2:56][C:57]2[CH:62]=[CH:61][C:60]([OH:63])=[CH:59][CH:58]=2)[C:34](=[O:35])[NH:33][CH:32]([CH2:66][OH:67])[C:30](=[O:31])[N:29]2[CH:25]([CH:26]([OH:69])[CH:27]([CH3:68])[CH2:28]2)[C:23](=[O:24])[NH:22][CH:21]([OH:70])[CH:20]([OH:71])[CH2:19]1)=[O:16])[CH3:4]
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)CO)C)O)O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
ethanol with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the supernatent solution was decanted
|
Type
|
WASH
|
Details
|
Raney nickel washed with 3×30 ml
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
Combined ethanolic solutions were concentrated by distillation under a reduced pressure of 60-70 mm/Hg at 35° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(CC4=CC=C(C=C4)O)O)CO)C)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |